molecular formula C5H6N2OS B1601437 5-(Methylthio)-1H-pyrazole-3-carbaldehyde CAS No. 569657-30-3

5-(Methylthio)-1H-pyrazole-3-carbaldehyde

Cat. No.: B1601437
CAS No.: 569657-30-3
M. Wt: 142.18 g/mol
InChI Key: AFSVGHNXPKVXNV-UHFFFAOYSA-N
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Description

5-(Methylthio)-1H-pyrazole-3-carbaldehyde (CAS 569657-30-3) is a pyrazole derivative featuring a methylthio (-SMe) substituent at position 5 and a formyl (-CHO) group at position 2. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity .

Properties

IUPAC Name

3-methylsulfanyl-1H-pyrazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-9-5-2-4(3-8)6-7-5/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSVGHNXPKVXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478147
Record name 5-(Methylthio)-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569657-30-3
Record name 5-(Methylthio)-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(Methylthio)-1H-pyrazole-3-carbaldehyde is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings, including its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C5H6N2OSC_5H_6N_2OS and CAS number 569657-30-3, features a pyrazole ring substituted with a methylthio group and an aldehyde functional group. This structural configuration is crucial for its biological activity, as it allows for various interactions with biological targets.

Biological Activities

Research has indicated that compounds containing the pyrazole moiety exhibit a wide range of biological activities. The following table summarizes some of the reported activities associated with this compound and related pyrazole derivatives:

Biological Activity Description Reference
Antimicrobial Exhibits activity against various bacterial strains and fungi.
Anticancer Demonstrates cytotoxic effects on cancer cell lines such as MCF-7 and HepG2.
Anti-inflammatory Potential to inhibit inflammatory responses in vitro.
Monoamine Oxidase Inhibition Some derivatives show inhibitory effects on MAO-A and MAO-B enzymes.

The mechanism of action for this compound is likely multifaceted, involving interaction with specific molecular targets such as enzymes and receptors. The presence of the aldehyde group may facilitate nucleophilic attacks by biological molecules, leading to inhibition or activation of critical pathways involved in disease processes.

Case Studies

  • Anticancer Activity : A study evaluated several pyrazole derivatives for their anticancer potential against various cell lines. The results indicated that some compounds exhibited significant cytotoxicity, with IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting that modifications to the pyrazole structure can enhance activity against specific cancer types .
  • Anti-inflammatory Effects : In animal models, pyrazole derivatives were tested for their ability to reduce inflammation induced by carrageenan. The results showed that certain compounds significantly reduced edema comparable to established anti-inflammatory drugs like indomethacin, highlighting their potential therapeutic application in inflammatory diseases .

Research Findings

Recent advancements in drug design have focused on optimizing the structure of pyrazole derivatives to enhance their biological efficacy. For instance, modifications at the 4-position of the pyrazole ring have been shown to influence both anticancer and anti-inflammatory activities significantly .

Additionally, studies have demonstrated that specific substitutions can lead to enhanced selectivity for cancer cell lines while minimizing toxicity to normal cells, which is a critical consideration in drug development.

Scientific Research Applications

Research indicates that 5-(Methylthio)-1H-pyrazole-3-carbaldehyde exhibits significant biological activities, including:

  • Antimicrobial Activity : Compounds derived from pyrazole carbaldehydes have shown effectiveness against various bacterial strains, including E. coli and S. aureus .
  • Anti-inflammatory Properties : Certain derivatives act as COX-2 inhibitors, which are crucial in managing inflammatory conditions .
  • Antitumor Activity : Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation, showcasing their potential in cancer therapy .

Applications in Pharmaceuticals

The versatility of this compound makes it a valuable intermediate in pharmaceutical synthesis. It is utilized in developing:

  • Antiviral Agents : Research has indicated that pyrazole derivatives can inhibit viral replication .
  • Antiparasitic Drugs : The compound has shown promise in treating parasitic infections by disrupting the life cycles of parasites .

Applications in Agrochemicals

In addition to its pharmaceutical applications, this compound has potential uses in agrochemicals:

  • Pesticides : Its antimicrobial properties can be leveraged to create effective pesticides that target specific pathogens affecting crops .
  • Herbicides : The structural characteristics of pyrazoles allow for the design of selective herbicides that minimize damage to non-target plants while effectively controlling weed growth .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Antitumor Activity

Research conducted at King Abdulaziz University focused on synthesizing novel pyrazole derivatives from this compound. The synthesized compounds were tested against several cancer cell lines, demonstrating IC50 values indicative of strong antitumor activity. This highlights the compound's role in cancer drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Substituent Position and Type
  • 5-Methyl-1H-pyrazole-3-carbaldehyde (CAS 112758-40-4): Replaces -SMe with -Me at position 3.
  • 1-Methyl-1H-pyrazole-3-carbaldehyde (CAS 3273-44-7) : A methyl group at position 1 instead of a hydrogen. This substitution alters the molecule’s tautomeric equilibrium and steric profile .
  • 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Features a phenoxy group at position 5 and a phenyl ring at position 1. The electron-withdrawing chlorine and bulky aryl groups may reduce solubility but enhance antimicrobial activity .
Electronic Effects
  • The methylthio group (-SMe) is a moderate electron donor via resonance, which could stabilize the pyrazole ring and influence the reactivity of the aldehyde group .
  • In contrast, chloro or phenoxy substituents (e.g., in 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) are electron-withdrawing, increasing electrophilicity at the aldehyde and enhancing reactivity in nucleophilic additions .

Physical and Commercial Properties

  • Solubility and Stability :
    • Sulfur-containing derivatives like 5-(Methylthio)-1H-pyrazole-3-carbaldehyde may exhibit higher lipophilicity than hydroxyl- or chloro-substituted analogs, improving bioavailability but reducing aqueous solubility .
  • Commercial Availability :
    • 1-Methyl-1H-pyrazole-4-carbaldehyde is commercially available at ~JPY 35,000/5g, while the methylthio analog’s price is unspecified but likely higher due to synthetic complexity .

Data Table: Key Pyrazole Carbaldehyde Derivatives

Compound Name CAS Number Substituents Key Properties/Bioactivity Reference ID
This compound 569657-30-3 5-SMe, 3-CHO Potential antimicrobial agent
5-Methyl-1H-pyrazole-3-carbaldehyde 112758-40-4 5-Me, 3-CHO Lower electrophilicity
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - 5-Cl-phenoxy, 4-CHO Antimicrobial, anti-inflammatory
1-Methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde - 3-thienyl, 5-CHO Enhanced electronic diversity
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 77509-93-4 5-Cl, 4-CHO High reactivity in substitutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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